SA-57 is a dual inhibitor of the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). [ [], [] ] These enzymes are responsible for the degradation of the endocannabinoids N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), respectively. [ [], [] ] By inhibiting FAAH and MAGL, SA-57 increases the levels of anandamide and 2-AG in the brain, leading to a variety of pharmacological effects. [ [], [] ] SA-57 has been investigated in preclinical models for its potential therapeutic benefits in conditions such as pain, inflammation, and anxiety. [ [], [], [] ]
SA-57 exerts its pharmacological effects primarily by inhibiting both FAAH and MAGL. [ [], [] ] This dual inhibition leads to a significant increase in the levels of both anandamide and 2-AG in the brain. [ [], [] ] These endocannabinoids then activate cannabinoid receptors, primarily the CB1 receptor, which mediates many of the effects of SA-57. [ [], [] ] The combined elevation of both anandamide and 2-AG distinguishes SA-57 from selective inhibitors of FAAH or MAGL, which typically produce less pronounced cannabimimetic effects. [ [], [], [] ]
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 1302-66-5
CAS No.: 61512-77-4